3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine
Description
3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with cyclopropyl groups at positions 3 and the amine nitrogen.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H13N3O/c1-2-6(1)5-10-9-11-8(12-13-9)7-3-4-7/h6-7H,1-5H2,(H,10,11,12) |
InChI Key |
KOXDUBXYQZFYBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=NC(=NO2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Observations:
- Substituent Effects : Cyclopropyl groups (target compound) reduce conformational flexibility compared to bulkier groups like cyclohexyl or isopropyl . This rigidity may improve binding specificity in biological systems.
- Lipophilicity : The N-cyclopropylmethyl group balances lipophilicity, whereas fluorophenyl () or nitrophenyl () substituents increase polarity and electronic effects.
Biological Activity
3-Cyclopropyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is a novel compound within the oxadiazole family, characterized by its unique structural features, including cyclopropyl groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail the synthesis, biological activities, structure-activity relationships, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 179.22 g/mol
- Structural Features : The compound features a five-membered heterocyclic oxadiazole ring containing two nitrogen atoms and one oxygen atom, with cyclopropyl groups attached to both the nitrogen atom and the oxadiazole ring.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common reagents used in the synthesis include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The cyclization process is crucial for forming the oxadiazole ring structure.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity
Studies have shown that compounds containing the oxadiazole moiety often exhibit antimicrobial properties. The mechanism is believed to involve interactions with bacterial enzymes or receptors, leading to inhibition of bacterial growth. Specific tests against various bacterial strains have demonstrated promising results .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies have reported that this compound can inhibit cell proliferation in cancer cells such as RKO and HeLa. The IC values for these cell lines indicate moderate potency, making it a candidate for further development in anticancer therapies .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like this compound. Variations in substituents on the oxadiazole ring or cyclopropyl groups can significantly affect potency and selectivity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl groups on nitrogen and oxadiazole | Antimicrobial, Anticancer |
| 3-Cyclopropyl-N-(phenethyl)-1,2,4-oxadiazol-5-amine | Phenethyl group instead of cyclopropyl | Enhanced anticancer activity |
| 3-Cyclobutyl-N-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine | Cyclobutyl group | Different reactivity profile |
This table illustrates how modifications to the core structure can lead to variations in biological activity.
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxicity of this compound against human cancer cell lines using MTS assays. Results indicated an IC ranging from 49.79 µM to 113.70 µM across different cell lines .
- Antimicrobial Testing : In vitro tests against common bacterial strains showed that this compound exhibited significant antibacterial activity at varying concentrations. The results highlighted its potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
